Muraglitazar metabolite M16
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Overview
Description
Muraglitazar metabolite M16 is one of the oxidative metabolites of Muraglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor activator. Muraglitazar is currently in clinical development for the treatment of type 2 diabetes. The metabolite M16 is formed through the oxidative metabolism of Muraglitazar in the human body .
Preparation Methods
The preparation of Muraglitazar metabolite M16 involves the use of microbial bioreactors. Microbial strains such as Cunninghamella elegans and Saccharopolyspora hirsuta are employed to produce Muraglitazar metabolites that have the same high-performance liquid chromatography retention times and tandem mass spectrometric properties as the corresponding human metabolites. The microbial metabolites, including M16, are isolated and analyzed by nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Muraglitazar undergoes several types of oxidative reactions to form its metabolites, including M16. The oxidative metabolism is characterized by:
- Hydroxylation
- O-demethylation
- Oxazole ring opening
- O-demethylation/hydroxylation
- O-dealkylation
- Carboxylic acid formation
Common reagents and conditions used in these reactions include microbial bioreactors, liquid chromatography-mass spectrometry (LC-MS), and NMR analyses. The major products formed from these reactions are various hydroxylated and demethylated metabolites .
Scientific Research Applications
Muraglitazar and its metabolites, including M16, are primarily studied for their potential therapeutic effects in the treatment of type 2 diabetes. Muraglitazar acts as a dual alpha/gamma peroxisome proliferator-activated receptor activator, which helps in regulating glucose and lipid metabolism. The research on Muraglitazar metabolites, including M16, helps in understanding the drug’s metabolism, pharmacokinetics, and potential side effects .
Mechanism of Action
Muraglitazar exerts its effects by interacting with both peroxisome proliferator-activated receptor alpha and gamma receptors. Through the peroxisome proliferator-activated receptor gamma receptor, Muraglitazar has potent insulin-sensitizing effects on the liver and muscle, which helps in lowering blood sugar levels. Through the peroxisome proliferator-activated receptor alpha receptor, Muraglitazar lowers triglycerides and raises high-density lipoprotein cholesterol, promoting a favorable lipid profile for the prevention of atherosclerosis .
Comparison with Similar Compounds
Muraglitazar is compared with other dual peroxisome proliferator-activated receptor activators such as:
- Pioglitazone
- Rosiglitazone
Muraglitazar is unique in its dual activation of both peroxisome proliferator-activated receptor alpha and gamma receptors, whereas Pioglitazone and Rosiglitazone primarily target peroxisome proliferator-activated receptor gamma. This dual activation makes Muraglitazar potentially more effective in managing both glucose and lipid levels in patients with type 2 diabetes .
Properties
CAS No. |
875430-28-7 |
---|---|
Molecular Formula |
C29H28N2O9 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
2-[[4-[3-[acetyl(benzoyl)amino]-3-oxopropoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C29H28N2O9/c1-20(32)31(28(36)22-6-4-3-5-7-22)26(33)16-17-39-24-10-8-21(9-11-24)18-30(19-27(34)35)29(37)40-25-14-12-23(38-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,34,35) |
InChI Key |
OSAQGXMPWVOCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)CCOC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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